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Compound of Interest

Compound Name: p-Aminosalicylic acid hydrazide

Cat. No.: B045826

This technical guide provides a detailed overview of the spectroscopic analysis of p-
aminosalicylic acid hydrazide (4-amino-2-hydroxybenzohydrazide), a compound of interest in
pharmaceutical research. Due to the limited availability of published experimental spectra for
this specific molecule, this document focuses on predicted spectroscopic characteristics based
on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-
aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering
a foundational understanding for the characterization of p-aminosalicylic acid hydrazide.

Molecular Structure

p-Aminosalicylic acid hydrazide (Molecular Formula: C7HaN30Oz2) is a derivative of salicylic
acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group,
and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of
aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a
characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the
crystal structure of this compound.[4][5]

Spectroscopic Analysis

The following sections detail the expected and comparative data for *H NMR, 13C NMR, IR, and
Mass Spectrometry analysis of p-aminosalicylic acid hydrazide.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of p-aminosalicylic acid hydrazide is expected to show distinct

signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups.

The exact chemical shifts will be influenced by the solvent used. Based on the structure and

data from analogous compounds, the following table summarizes the predicted and

comparative *H NMR data.

Functional Group

p-Aminosalicylic Acid
Hydrazide
(Predicted, in
DMSO-de)

4-
Aminobenzohydrazid
e (Experimental, in
DMSO-de)[6]

p-Aminosalicylic Acid
(Experimental, in
DMSO-de)[7]

Aromatic CH (ortho to

~7.5-7.7 ppm (d) 7.56 ppm (d) 7.46 ppm (d)
-C=0)
Aromatic CH (ortho to
~6.1-6.3 ppm (d) N/A 6.12 ppm (dd)
-OH)
Aromatic CH (meta to
~6.0-6.2 ppm (s) 6.54 ppm (d) 6.01 ppm (d)
-C=0)
] ~5.6 - 5.8 ppm (s,
-NHz2 (Amine) 5.59 ppm (s) ~5.9 ppm (s, broad)
broad)
~4.3-4.5ppm (s,

-NH-NH:z (Hydrazide)

broad, NH2) and ~9.3
- 9.5 ppm (s, broad,
NH)

4.32 ppm (s, NH2) and
9.30 ppm (s, NH)

N/A

-OH (Hydroxyl)

~10.0- 12.0 ppm (s,
broad)

N/A

~11.0 - 12.0 ppm (s,
broad)

-COOH (Carboxylic
Acid)

N/A

N/A

~11.0- 12.0 ppm (s,
broad)

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and

can vary based on experimental conditions.
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The key difference in the predicted spectrum of p-aminosalicylic acid hydrazide compared to
4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct
splitting pattern of the aromatic protons due to the different substitution pattern.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The predicted chemical shifts for p-aminosalicylic acid hydrazide are based on standard
values for substituted benzene rings.

p-Aminosalicylic Acid p-Aminosalicylic Acid
Carbon Atom ] ] ]

Hydrazide (Predicted) (Experimental)[8]
C=0 (Carbonyl) ~165- 170 ppm ~ 172 ppm
C-OH (Aromatic) ~ 160 - 165 ppm ~ 161 ppm
C-NH2z (Aromatic) ~ 150 - 155 ppm ~ 152 ppm
C-C=0 (Aromatic) ~ 110 - 115 ppm ~ 112 ppm
Aromatic CH ~ 105 - 130 ppm ~ 108, 118, 131 ppm

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The characteristic
vibrational frequencies are summarized below.
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Functional Group

Vibrational Mode

p-Aminosalicylic Acid
Hydrazide (Predicted
Wavenumber, cm—1)

4-
Aminobenzohydrazid
e (Experimental
Wavenumber, cm—1)

[6]

O-H (Hydroxyl) Stretching 3200 - 3600 (broad) N/A

N-H (Amine & ] 3100 - 3500 (multiple

Hydrazide) Stretching bands) ~3200 - 3400
C=0 (Amide I) Stretching 1640 - 1680 ~1650

N-H (Amide 11) Bending 1580 - 1620 ~1600

C=C (Aromatic) Stretching 1450 - 1600 ~1500 - 1600
C-O (Hydroxyl) Stretching 1200 - 1300 N/A

C-N (Amine) Stretching 1250 - 1350 ~1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For p-aminosalicylic acid hydrazide, the molecular ion peak [M]* should be
observed at m/z 167.17.[2]

Method

Expected Observations

Comparative Data for 4-
Aminobenzohydrazide[6]

Electron lonization (EI-MS)

Molecular lon: m/z = 167Key
Fragments:- Loss of NH2NH:
(m/z = 135)- Loss of C=0 (m/z
= 139)- Fragments
corresponding to the

substituted aromatic ring.

Molecular lon: m/z = 151Base
Peak: m/z = 120 (loss of
NHNH2)Other Fragments: m/z
=92, 65

Electrospray lonization (ESI-
MS)

Protonated Molecule [M+H]*:
m/z = 168

Protonated Molecule [M+H]*:
m/z = 152
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of p-aminosalicylic

acid hydrazide. These should be adapted based on the specific instrumentation and

experimental goals.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of p-aminosalicylic acid hydrazide in approximately
0.7 mL of a deuterated solvent (e.g., DMSO-ds, MeOD-d4). Ensure the sample is fully
dissolved.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Integrate the signals and determine the chemical shifts relative to a reference standard
(e.g., TMS).

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o A higher number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to
a fine powder and press it into a transparent pellet using a hydraulic press.
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e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the KBr pellet
without the sample).

o Record the sample spectrum, typically in the range of 4000-400 cm~1.

o Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation:

o EI-MS: A direct insertion probe can be used for solid samples.

o ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.
e Acquisition:

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment
it to obtain structural information.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural comparison.
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Caption: Experimental workflow for the spectroscopic analysis of p-aminosalicylic acid

hydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of p-Aminosalicylic Acid
Hydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045826#spectroscopic-analysis-nmr-ir-mass-of-p-
aminosalicylic-acid-hydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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